1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H19N3O. This compound features a piperazine ring substituted with a cyclopropanecarbonyl group and a 6-methylpyridin-2-yl group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopropanecarbonyl Group: This step involves the reaction of piperazine with cyclopropanecarbonyl chloride under basic conditions.
Attachment of the 6-Methylpyridin-2-yl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropanecarbonyl group and the 6-methylpyridin-2-yl group can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropanecarbonylpiperazine: Lacks the 6-methylpyridin-2-yl group, making it less specific in its biological activity.
4-(6-Methylpyridin-2-yl)piperazine: Lacks the cyclopropanecarbonyl group, which may reduce its binding affinity to certain targets.
Uniqueness
1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine is unique due to the presence of both the cyclopropanecarbonyl and 6-methylpyridin-2-yl groups. These groups enhance its chemical reactivity and biological activity, making it a valuable compound in scientific research and potential drug development.
Properties
IUPAC Name |
cyclopropyl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-3-2-4-13(15-11)16-7-9-17(10-8-16)14(18)12-5-6-12/h2-4,12H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYRKQJIDIQJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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